molecular formula C145H234N52O44S3 B038227 Urodilatin CAS No. 115966-23-9

Urodilatin

Cat. No. B038227
M. Wt: 3505.9 g/mol
InChI Key: IUCCYQIEZNQWRS-DWWHXVEHSA-N
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Description

Urodilatin is a member of the atrial natriuretic peptide family, thought to be synthesized in the kidney. It binds to and activates renal receptors for atrial natriuretic peptide, playing a key role in regulating natriuresis and diuresis. Urodilatin has shown clinical usefulness for treating acute decompensated heart failure due to its potent vasodilatory effects on rabbit aortic strips (Valentin et al., 1993); (Sun et al., 2007).

Synthesis Analysis

Urodilatin is synthesized in the kidney to regulate natriuresis and diuresis, with a synthetic deoxyoligonucleotide encoding urodilatin being cloned into vectors for expression and purification. This process involves overexpression in Escherichia coli, purification by affinity chromatography, and verification of biological activity through vasodilatory effects assays (Sun et al., 2007).

Molecular Structure Analysis

The molecular structure of urodilatin has been elucidated through proton nuclear magnetic resonance (NMR) spectroscopy, revealing a random coil peptide with specific resonance assignments. This analysis indicates that urodilatin, unlike some closely related peptides, does not adopt a defined secondary structure in aqueous solution except near its single cystine bond (Weber et al., 1994).

Chemical Reactions and Properties

Chemical synthesis of urodilatin involves strategies such as global phosphorylation combined with segment coupling approaches. This methodology allows for the production of biologically active phosphorylated urodilatin, demonstrating the peptide's complex chemical reactivity and the feasibility of generating specific forms for research and therapeutic use (Mostafavi et al., 2009).

Physical Properties Analysis

Urodilatin's physical properties, particularly its solubility and stability, are essential for its biological function and therapeutic application. While specific studies on its physical properties are limited, the successful synthesis, purification, and characterization of urodilatin indicate its soluble and stable nature under physiological conditions, facilitating its role in fluid and sodium homeostasis (Sun et al., 2007).

Chemical Properties Analysis

The chemical properties of urodilatin, such as its resistance to degradation by neutral endopeptidase EC. 3.4.24.11, distinguish it from other natriuretic peptides like ANP. Urodilatin's structural features confer a higher resistance to enzymatic degradation, potentially enhancing its natriuretic efficacy compared to ANP and suggesting its therapeutic utility in conditions where ANP is less effective (Abassi et al., 1994).

Scientific Research Applications

Application in Cardiovascular Research

  • Field : Cardiovascular Research
  • Summary : Urodilatin (Ularitide) is a natriuretic peptide isolated from human urine and belongs to the family of A-type natriuretic peptides . It is synthesized in kidney tubular cells and secreted luminally . After secretion from epithelial cells of the distal and/or connecting tubules, Urodilatin interacts downstream at distal segments of the nephron with luminally located receptors whereby it regulates Na + and water reabsorption .
  • Methods : The physiological function of the renal Urodilatin system can be described as a paracrine intrarenal regulator for Na + and water homeostasis .
  • Results : The regulation upon which the Urodilatin secretion depends is still not clear .

Application in Clinical Chemistry

  • Field : Clinical Chemistry
  • Summary : Urodilatin (URO) (95–126) is a renal-derived natriuretic peptide that is isolated only from human urine . This study describes the development of a URO-specific antibody and a RIA for URO in urine .
  • Methods : A URO-specific antibody was produced without cross-reactivity with atrial natriuretic peptide (ANP) analogs by immunization of rabbits with the URO (95–126) peptide and subsequent purification of the resulting URO antiserum with affinity chromatography with CNBr-activated Sepharose 4B .
  • Results : This study reports the circadian urinary excretion of URO in 24 healthy subjects with seven sampling periods per 24 h .

Application in Pharmacology and Clinical Investigations

  • Field : Pharmacology and Clinical Investigations
  • Summary : Urodilatin has been used as a drug for several indications . So far, clinical phase I and II studies for acute renal failure, congestive heart failure, and bronchial asthma have been performed .
  • Methods : Urodilatin was given intravenously in acute renal failure-models .
  • Results : Urodilatin induced strong diuretic and natriuretic effects in acute renal failure-models . In congestive heart failure, beneficial hemodynamic effects were demonstrated . Urodilatin was also shown to relax bronchi in animal models with drug-induced bronchoconstriction .

Future Directions

Urodilatin and the four cardiac hormones have potent anti-cancer effects by eliminating up to 81% of renal carcinoma cells within 24 h of treatment . The synthesis of a useful and stable natriuretic peptide can enhance the effect of cancer treatments and significantly reduce drug resistance and toxicity .

properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(4R,10S,16S,19S,22S,28S,31S,34S,37S,40S,49S,52R)-52-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-19-(3-amino-3-oxopropyl)-49-benzyl-28-[(2S)-butan-2-yl]-31,40-bis(3-carbamimidamidopropyl)-34-(carboxymethyl)-16-(hydroxymethyl)-22-methyl-10-(2-methylpropyl)-37-(2-methylsulfanylethyl)-6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51-hexadecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35,38,41,44,47,50-hexadecazacyclotripentacontane-4-carbonyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C145H234N52O44S3/c1-11-72(6)112-137(238)171-60-106(208)172-73(7)113(214)177-86(40-41-103(146)205)122(223)190-95(63-198)116(217)170-61-108(210)175-88(51-70(2)3)114(215)169-62-109(211)176-100(133(234)187-92(56-104(147)206)127(228)193-97(65-200)130(231)186-91(54-77-27-16-13-17-28-77)126(227)180-82(31-20-45-163-142(153)154)119(220)189-94(139(240)241)55-78-36-38-79(204)39-37-78)68-243-244-69-101(134(235)185-90(53-76-25-14-12-15-26-76)115(216)168-58-105(207)167-59-107(209)174-80(29-18-43-161-140(149)150)117(218)182-87(42-50-242-10)123(224)188-93(57-110(212)213)128(229)181-85(124(225)196-112)34-23-48-166-145(159)160)195-132(233)99(67-202)194-131(232)98(66-201)192-120(221)83(32-21-46-164-143(155)156)178-118(219)81(30-19-44-162-141(151)152)179-125(226)89(52-71(4)5)184-129(230)96(64-199)191-121(222)84(33-22-47-165-144(157)158)183-135(236)102-35-24-49-197(102)138(239)74(8)173-136(237)111(148)75(9)203/h12-17,25-28,36-39,70-75,80-102,111-112,198-204H,11,18-24,29-35,40-69,148H2,1-10H3,(H2,146,205)(H2,147,206)(H,167,207)(H,168,216)(H,169,215)(H,170,217)(H,171,238)(H,172,208)(H,173,237)(H,174,209)(H,175,210)(H,176,211)(H,177,214)(H,178,219)(H,179,226)(H,180,227)(H,181,229)(H,182,218)(H,183,236)(H,184,230)(H,185,235)(H,186,231)(H,187,234)(H,188,224)(H,189,220)(H,190,223)(H,191,222)(H,192,221)(H,193,228)(H,194,232)(H,195,233)(H,196,225)(H,212,213)(H,240,241)(H4,149,150,161)(H4,151,152,162)(H4,153,154,163)(H4,155,156,164)(H4,157,158,165)(H4,159,160,166)/t72-,73-,74-,75+,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,111-,112-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUCCYQIEZNQWRS-DWWHXVEHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CC(=O)O)CCSC)CCCNC(=N)N)CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)NC(=O)C3CCCN3C(=O)C(C)NC(=O)C(C(C)O)N)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)O)CC(C)C)CO)CCC(=O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)NCC(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)NCC(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCNC(=N)N)CC(=O)O)CCSC)CCCNC(=N)N)CC2=CC=CC=C2)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](C)NC(=O)[C@H]([C@@H](C)O)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC5=CC=C(C=C5)O)C(=O)O)CC(C)C)CO)CCC(=O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C145H234N52O44S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50151238
Record name Urodilatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50151238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

3505.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Ularitide, a synthetic form of urodilatin, belongs to the family of natriuretic peptides. Urodilatin stimulates the intracellular guanylyl cyclase as the intracellular domain of the natriuretic peptide receptor A (NPR-A), the enzyme that catalyzes the conversion of GTP to cGMP [7]. Activation of cGMP-dependent protein kinase inhibits sodium reabsorption via an amiloride-sensitive channel and furthermore results in smooth muscle relaxation via a decrease in intracellular Ca2+ concentration. Thus, ularitide is an intrarenal paracrine regulator of sodium and water homeostasis.
Record name Ularitide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05034
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Ularitide

CAS RN

118812-69-4, 115966-23-9
Record name Ularitide [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118812694
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ularitide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05034
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Urodilatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50151238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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